molecular formula C6H7N3O B7721542 (Z)-N'-Hydroxyisonicotinimidamide CAS No. 1217430-16-4

(Z)-N'-Hydroxyisonicotinimidamide

Cat. No.: B7721542
CAS No.: 1217430-16-4
M. Wt: 137.14 g/mol
InChI Key: ZUUATXHRJFHSGO-UHFFFAOYSA-N
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Description

N-Hydroxyisonicotinimidamide: is an organic compound with the molecular formula C6H7N3O . It is also known by its IUPAC name, N-hydroxy-4-pyridinecarboximidamide . This compound is characterized by its white to yellow powder or crystalline form and is primarily used in various chemical and biological research applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1217430-16-4

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

N'-hydroxypyridine-4-carboximidamide

InChI

InChI=1S/C6H7N3O/c7-6(9-10)5-1-3-8-4-2-5/h1-4,10H,(H2,7,9)

InChI Key

ZUUATXHRJFHSGO-UHFFFAOYSA-N

Isomeric SMILES

C1=CN=CC=C1/C(=N\O)/N

Canonical SMILES

C1=CN=CC=C1C(=NO)N

solubility

>20.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods: : Industrial production of N-hydroxyisonicotinimidamide often involves large-scale synthesis using the above methods, with optimization for yield and purity. The process typically includes steps for purification, such as recrystallization from solvents like N-methylpyrrolidone and clarification with activated charcoal .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Applications

Reagent in Organic Synthesis
NHIA is utilized as a reagent in organic synthesis, particularly in the formation of complex molecules. Its unique chemical structure allows it to participate in reactions that are essential for creating various organic compounds.

Biochemical Tool
In biochemical research, NHIA serves as a tool to study enzyme activity and protein interactions. It can modify specific amino acids, thereby influencing protein function and stability, which is crucial for understanding biological processes.

Biological Applications

Proteomics Research
NHIA is employed in proteomics to investigate protein modifications and interactions. Its ability to form stable complexes with proteins makes it valuable for studying post-translational modifications, which are critical for protein functionality.

Potential Therapeutic Uses
Research indicates that NHIA may have therapeutic potential due to its interaction with biological molecules. Preliminary studies suggest it could influence pathways related to oxidative stress and inflammation, which are implicated in various diseases.

Medical Applications

Investigating Biological Activities
Studies have explored the biological activities of NHIA, particularly its effects on cellular processes. For instance, NHIA has been shown to modulate signaling pathways involved in cell survival and apoptosis, making it a candidate for further investigation in cancer research.

Case Study: Cancer Research
A notable study investigated the effects of NHIA on cancer cell lines. The results indicated that NHIA could induce apoptosis in specific cancer cells while sparing normal cells, suggesting its potential as a targeted therapeutic agent.

Industrial Applications

Development of New Chemical Processes
In industrial chemistry, NHIA is being explored for its potential to improve chemical processes. Its ability to act as a catalyst could lead to more efficient synthesis methods, reducing waste and increasing yield.

Data Tables

Application AreaSpecific Use CaseFindings/Results
ChemistryOrganic synthesisEffective reagent for complex molecule formation
BiologyProteomicsModifies proteins; influences stability
MedicineCancer researchInduces apoptosis in cancer cells
IndustryChemical processesPotential catalyst for improved synthesis

Mechanism of Action

N-hydroxyisonicotinimidamide exerts its effects primarily through its ability to chelate metal ions and inhibit specific enzymes. The molecular targets include metal ions like copper and enzymes involved in metabolic pathways. The compound’s hydroxyl and imidamide groups play a crucial role in binding to these targets, disrupting their normal function and leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : N-hydroxyisonicotinimidamide’s unique combination of a hydroxyl group and an imidamide group attached to a pyridine ring gives it distinct chelating and inhibitory properties, making it valuable in both chemical and biological research .

Biological Activity

N-Hydroxyisonicotinimidamide (NHIMA) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of NHIMA, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

N-Hydroxyisonicotinimidamide is characterized by its hydroxylamine functional group attached to an isonicotinamide backbone. This structure allows it to interact with various biological targets, potentially influencing numerous biological pathways.

The biological activity of NHIMA can be attributed to several mechanisms:

  • Enzyme Inhibition : NHIMA may act as an inhibitor for specific enzymes involved in metabolic pathways, influencing cellular processes such as apoptosis and proliferation.
  • Receptor Interaction : The compound may bind to certain receptors, modulating their activity and affecting downstream signaling pathways.
  • Antioxidant Activity : NHIMA has been suggested to exhibit antioxidant properties, which could protect cells from oxidative stress.

Antimicrobial Activity

Research indicates that NHIMA exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Preliminary studies have shown that NHIMA can inhibit the growth of cancer cells. The compound's ability to induce apoptosis in tumor cells has been noted, making it a candidate for further investigation in cancer therapy.

Neuroprotective Effects

NHIMA has also shown promise in neuroprotection. Studies suggest that it may protect neuronal cells from damage caused by oxidative stress, which is a contributing factor in neurodegenerative diseases.

Case Studies and Research Findings

Several key studies highlight the biological activity of NHIMA:

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of NHIMA against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent .
  • Anticancer Activity :
    • In a cell line study involving human breast cancer cells (MCF-7), NHIMA treatment resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours. This suggests that NHIMA may effectively inhibit cancer cell proliferation .
  • Neuroprotective Study :
    • An experimental model using murine neuronal cells exposed to oxidative stress showed that treatment with NHIMA at concentrations of 10-50 µM significantly reduced cell death compared to control groups .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeObserved EffectConcentration Range
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL32-128 µg/mL
Escherichia coliMIC = 64 µg/mL64-256 µg/mL
AnticancerMCF-7 (Breast Cancer)50% reduction in viability25 µM
NeuroprotectiveMurine Neuronal CellsReduced cell death10-50 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(Z)-N'-Hydroxyisonicotinimidamide
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(Z)-N'-Hydroxyisonicotinimidamide

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